molecular formula C11H11I2NO4 B032291 N-Acetyl-3,5-diiodo-L-tyrosine CAS No. 1027-28-7

N-Acetyl-3,5-diiodo-L-tyrosine

Cat. No.: B032291
CAS No.: 1027-28-7
M. Wt: 475.02 g/mol
InChI Key: CDXURJOCZAIXFK-VIFPVBQESA-N
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Description

N-Acetyl-3,5-diiodo-L-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the aromatic ring and an acetyl group attached to the amino group. This compound has a molecular formula of C11H11I2NO4 and a molecular weight of 475.02 g/mol

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by acetylation. One common method includes the reaction of L-tyrosine with iodine and potassium iodide in an acidic medium to introduce the iodine atoms. The resulting 3,5-diiodo-L-tyrosine is then acetylated using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Acetyl-3,5-diiodo-L-tyrosine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in thyroid hormone metabolism and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including thyroid-related disorders and cancer treatment.

    Industry: Utilized in the production of radiolabeled compounds for diagnostic imaging

Comparison with Similar Compounds

Uniqueness: N-Acetyl-3,5-diiodo-L-tyrosine is unique due to its combined acetyl and diiodo functional groups, which confer distinct chemical and biological properties. This combination allows it to interact with specific molecular targets and pathways, making it valuable for research and potential therapeutic applications .

Biological Activity

N-Acetyl-3,5-diiodo-L-tyrosine (NADIT) is a halogenated derivative of the amino acid tyrosine, notable for its potential biological activities, particularly in relation to thyroid hormone metabolism and cellular processes. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₁I₂NO₄
  • Molecular Weight : 475.02 g/mol
  • CAS Number : 1027-28-7

NADIT is characterized by the presence of two iodine atoms at the 3 and 5 positions of the aromatic ring and an acetyl group attached to the amino group. This unique structure is crucial for its biological activity and interaction with various biochemical pathways.

NADIT acts primarily as a substrate in the biosynthesis and metabolism of thyroid hormones. It has been shown to influence several biochemical pathways:

  • Thyroid Hormone Metabolism : NADIT is involved in the metabolism of thyroid hormones, particularly through its relationship with enzymes such as deiodinases, which convert thyroxine (T4) into the more active triiodothyronine (T3) .
  • Cellular Effects : Similar compounds have demonstrated effects on energy metabolism, including modulation of mitochondrial respiration and thermogenesis in brown adipose tissue (BAT) . NADIT's structural similarities to these compounds suggest potential similar effects.

Thyroid Function

Research indicates that NADIT may play a role in regulating thyroid function. It has been studied for its potential therapeutic applications in conditions like hypothyroidism and obesity. For instance, derivatives such as 3,5-diiodo-L-thyronine (T2), closely related to NADIT, have been shown to enhance metabolic rates and reduce body weight without significant side effects .

Case Studies

  • In Vivo Studies : In studies involving hypothyroid rats, administration of T2 resulted in increased mitochondrial respiration rates and fatty acid oxidation, suggesting that NADIT may exhibit similar metabolic enhancing properties .
  • Clinical Observations : A case report indicated that related iodothyronines could increase resting metabolic rates in humans, hinting at the potential for NADIT to influence human metabolism positively .

Comparative Analysis with Related Compounds

CompoundIodine SubstitutionAcetyl GroupBiological Activity
This compoundYesYesPotential thyroid hormone metabolism modulator
3,5-Diiodo-L-thyronine (T2)YesNoEnhances metabolic rate and thermogenesis
N-Acetyl-L-tyrosineNoYesGeneral amino acid properties
3,5-Diiodo-L-tyrosineYesNoSimilar metabolic effects

Safety and Handling

While NADIT shows promise in various applications, safety precautions are necessary when handling this compound:

  • Avoid inhalation of dust or vapors.
  • Use personal protective equipment (PPE) such as gloves and goggles.
  • In case of accidental ingestion or exposure, seek medical attention immediately .

Properties

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXURJOCZAIXFK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305606
Record name N-Acetyl-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027-28-7
Record name N-Acetyl-3,5-diiodo-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-3,5-diiodo-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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